molecular formula C16H16O3 B1624739 Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate CAS No. 189057-82-7

Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate

Cat. No.: B1624739
CAS No.: 189057-82-7
M. Wt: 256.3 g/mol
InChI Key: ALDWRUPLOQNVTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a two-step reaction . Another study reported the synthesis of naphthalene-substituted aromatic esters via Rh(iii)-catalyzed C–H bond naphthylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .

Future Directions

While specific future directions for the study of Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate are not available, research into similar compounds continues. For instance, the synthesis and reactivity of zerovalent iron nanoparticles driven by naphthalenide has been studied .

Properties

IUPAC Name

ethyl 4-naphthalen-1-yl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-16(18)11-14(17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDWRUPLOQNVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443485
Record name Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189057-82-7
Record name Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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